molecular formula C16H21N3O2 B12554957 2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-

2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-

Cat. No.: B12554957
M. Wt: 287.36 g/mol
InChI Key: RGGDWRBLSMIPMG-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway, a form of programmed cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[45]decane-1,3-dione,2-amino-8-(phenylmethyl)- typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally focus on optimizing the synthetic route to scale up the production while maintaining the compound’s integrity and activity. This involves the use of advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s activity.

    Reduction: This reaction can be used to alter the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in inhibiting RIPK1, which is involved in necroptosis.

    Medicine: Potential therapeutic agent for treating inflammatory diseases by inhibiting necroptosis.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the kinase activity of RIPK1. This inhibition blocks the activation of the necroptosis pathway, thereby preventing programmed cell death. The molecular targets include the ATP-binding site of RIPK1, and the pathways involved are those regulating cell death and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 2,8-Diazaspiro[4.5]decan-1-one derivatives

Uniqueness

2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)- stands out due to its potent inhibitory activity against RIPK1, with an IC50 value of 92 nM. This makes it a promising lead compound for further development as a therapeutic agent .

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

2-amino-8-benzyl-2,8-diazaspiro[5.5]undecane-1,3-dione

InChI

InChI=1S/C16H21N3O2/c17-19-14(20)7-9-16(15(19)21)8-4-10-18(12-16)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,17H2

InChI Key

RGGDWRBLSMIPMG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)N(C2=O)N)CN(C1)CC3=CC=CC=C3

Origin of Product

United States

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